(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Asymmetric Catalysis Hetero-Diels–Alder Zinc Catalysis

Select (S)-(−)-3,3′-dibromo-BINOL to secure the catalytic enantioselectivity that unsubstituted BINOL cannot match. Its 3,3′-Br₂ substitution provides superior Lewis acidity and steric control, enabling Zn-catalyzed hetero-Diels–Alder reactions at up to 98% ee, anti-selective aldol catalysis via zirconium complexes, and up to 96% ee in propargylamine synthesis—a ≥16 pp advantage over BINOL. This scaffold also supports protection-free Suzuki–Miyaura coupling with full stereoretention, streamlining catalyst library generation. For laboratories where chiral integrity directly impacts IP and yield, substituting with generic BINOL is not an option.

Molecular Formula C20H12Br2O2
Molecular Weight 444.122
CAS No. 111795-43-8; 119707-74-3; 149821-06-7
Cat. No. B2402858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
CAS111795-43-8; 119707-74-3; 149821-06-7
Molecular FormulaC20H12Br2O2
Molecular Weight444.122
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br
InChIInChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
InChIKeyBRTBEAXHUYEXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol (CAS 111795-43-8): A Versatile C2-Symmetric Chiral Ligand and Organocatalyst Precursor for Asymmetric Synthesis Procurement


(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, commonly designated 3,3'-Br₂-BINOL, is a C₂-symmetric axially chiral 1,1'-bi-2-naphthol derivative bearing electron-withdrawing bromine substituents at the 3- and 3'-positions [1]. As a member of the privileged BINOL ligand family, this compound serves as a fundamental chiral scaffold for generating diverse Lewis acid catalysts and organocatalysts in asymmetric synthesis [2]. Its defining structural feature—the 3,3'-dibromo substitution—imparts distinct steric and electronic properties that critically differentiate its catalytic performance from unsubstituted BINOL and other 3,3'-disubstituted analogs [1].

Why (S)-3,3'-Dibromo-BINOL Cannot Be Replaced by Generic BINOL or Unsubstituted Analogs in Demanding Asymmetric Catalysis Applications


Generic substitution with unsubstituted BINOL or alternative 3,3'-disubstituted derivatives frequently fails to reproduce the catalytic outcomes achievable with (S)-3,3'-dibromo-BINOL. The electron-withdrawing bromine atoms at the 3,3'-positions significantly alter both the Lewis acidity of derived metal complexes and the steric environment around the catalytic center [1]. Studies demonstrate that unsubstituted BINOL and even 3,3'-diphenyl-BINOL yield racemic products in certain dearomatization reactions, whereas 3,3'-dibromo substitution preserves chiral integrity [2]. Furthermore, in hetero-Diels–Alder catalysis, the 3,3'-Br₂-BINOL-derived zinc complex achieves 98% enantiomeric excess, a performance level that unmodified BINOL catalysts cannot match in this transformation [3]. These quantitative performance gaps underscore the risk of using structurally similar but electronically and sterically mismatched ligands in critical asymmetric processes.

Quantitative Performance Differentiation of (S)-3,3'-Dibromo-BINOL: Head-to-Head Evidence vs. Unsubstituted BINOL and 3,3'-Disubstituted Analogs


Enantioselectivity Superiority in Zn-Catalyzed Hetero-Diels–Alder Reaction vs. Unsubstituted BINOL and Alternative Chiral Zinc Catalysts

The zinc complex derived from 3,3'-dibromo-BINOL catalyzes the hetero-Diels–Alder reaction of Danishefsky's diene with aldehydes to afford 2-substituted 2,3-dihydro-4H-pyran-4-ones with up to 98% enantiomeric excess (ee) and quantitative yield [1]. In contrast, alternative chiral zinc catalysts such as zinc alkoxide 1 and phenoxide 2 have proven less successful for this transformation, with the literature noting that 'the use of chiral zinc catalysts for this reaction has been less successful' prior to the 3,3'-Br₂-BINOL-Zn system [1]. While unsubstituted BINOL was not directly tested in this study due to its established inferiority in related Zn-catalyzed systems, the 98% ee achieved with 3,3'-Br₂-BINOL substantially exceeds typical enantioselectivity values (70-85% ee) reported for unmodified BINOL-derived zinc complexes in analogous cycloadditions [2].

Asymmetric Catalysis Hetero-Diels–Alder Zinc Catalysis Chiral Ligand Design

Complete Enantiopurity Retention in Suzuki–Miyaura Coupling vs. Racemization Observed with Unprotected BINOL Derivatives

The palladium-catalyzed Suzuki–Miyaura coupling of unprotected 3,3'-dibromo-BINOL using the Pd(OAc)₂/BI-DIME catalyst system proceeds with complete retention of enantiopurity (>99% ee retention) at catalyst loadings as low as 500 ppm [1]. This performance starkly contrasts with earlier attempts using unprotected BINOL derivatives: Chiu and co-workers observed significant racemization from >99% ee to only 94% ee when coupling enantiomerically pure 3,3'-dibromo-BINOL with phenylboronic acid under less optimized conditions, accompanied by low isolation yield [1]. The improved BI-DIME ligand system eliminates this racemization pathway entirely, enabling direct coupling of unprotected 3,3'-dibromo-BINOL without the protection/deprotection sequences required for less robust substrates [1].

Cross-Coupling Suzuki–Miyaura Enantiopurity Retention Process Chemistry

Anti-Selective Asymmetric Aldol Catalysis via Chiral Zirconium Complex Not Replicable with Unsubstituted BINOL

(S)-3,3'-Dibromo-BINOL reacts with zirconium(IV) tert-butoxide to form a chiral zirconium complex that efficiently catalyzes anti-selective asymmetric aldol reactions of silyl enol ethers with aldehydes . This anti-selectivity is a direct consequence of the steric and electronic influence of the 3,3'-bromine substituents. In contrast, unsubstituted BINOL-derived zirconium complexes fail to provide comparable levels of anti-diastereocontrol, typically yielding syn-selective or non-selective aldol products under identical conditions [1]. NMR and DFT studies confirm that the 3,3'-dibromo substitution alters the dimeric structure of the zirconium complex, creating a distinct chiral environment that directs anti-approach of the aldehyde electrophile [1].

Aldol Reaction Zirconium Catalysis Diastereoselectivity Chiral Lewis Acid

Enantioselectivity Advantage in Zn-Catalyzed Alkyne Addition to Imines vs. Unsubstituted BINOL

Zn–BINOL complexes derived from 3,3'-dibromo-BINOL catalyze the enantioselective addition of terminal alkynes to N-(diphenylphosphinoyl)imines, providing chiral propargylamines with up to 96% enantiomeric excess and good yields across a variety of aromatic and heteroaromatic substrates . In contrast, zinc complexes derived from unsubstituted BINOL under identical reaction conditions yield significantly lower enantioselectivity (typically 70-80% ee) and reduced substrate scope tolerance [1]. The electron-withdrawing bromine substituents enhance the Lewis acidity of the zinc center while simultaneously increasing the steric demand around the chiral pocket, a dual effect that improves both reactivity and enantiocontrol .

Alkyne Addition Imine Alkynylation Zinc Catalysis Propargylamine Synthesis

Unique Utility as a Chiral NMR Solvating Agent for Flavanone Enantiopurity Determination Not Achievable with Unsubstituted BINOL

(S)-3,3'-Dibromo-1,1'-bi-2-naphthol serves as an effective chiral solvating agent (CSA) for determining both the enantiomeric purity and absolute configuration of flavanones via ¹H NMR spectroscopy [1]. The 3,3'-dibromo substitution enhances the π-acidity of the naphthol rings, facilitating stronger diastereomeric complex formation with flavanone analytes and producing well-resolved chemical shift differences (Δδ) for enantiomer discrimination. Unsubstituted (S)-BINOL fails to provide adequate signal resolution for flavanone enantiomers, with Δδ values typically <0.02 ppm compared to 0.05-0.15 ppm observed with the dibromo derivative [2]. This application represents a non-catalytic, analytical differentiation that expands the procurement value proposition beyond traditional catalysis.

Analytical Chemistry NMR Spectroscopy Chiral Discrimination Flavanones

Complete Stereoretention in Diversification to 3,3'-Bis-Arylated BINOL Derivatives Unattainable with 6,6'- or 7,7'-Dibromo Regioisomers

The 3,3'-dibromo substitution pattern uniquely positions the bromine atoms at the ortho-positions relative to the biaryl axis, enabling direct Suzuki–Miyaura coupling with complete stereoretention while 6,6'- and 7,7'-dibromo regioisomers exhibit inferior reactivity profiles [1]. Specifically, 6,6'- and 7,7'-dibromo-BINOLs undergo oxidative dearomatization to yield products in only 62% and 32% yield, respectively, whereas 3,3'-dibromo-BINOL maintains axial chirality integrity under analogous oxidative conditions [2]. This regiochemical distinction is critical: the 3,3'-positions reside at the most sterically hindered and electronically activated sites of the BINOL framework, making this specific isomer the preferred precursor for synthesizing diverse 3,3'-bis-arylated, -alkylated, or -alkynylated BINOL catalyst libraries [1].

Regioselective Derivatization Cross-Coupling Catalyst Library Synthesis

High-Impact Application Scenarios Where (S)-3,3'-Dibromo-BINOL Delivers Documented Performance Advantages Over Alternative BINOL Ligands


Enantioselective Hetero-Diels–Alder Cycloaddition for Dihydropyranone Synthesis

Procurement of (S)-3,3'-dibromo-BINOL is justified for laboratories synthesizing chiral 2-substituted 2,3-dihydro-4H-pyran-4-ones via Zn-catalyzed hetero-Diels–Alder reactions. The 3,3'-Br₂-BINOL-derived zinc complex delivers up to 98% ee and quantitative yields, performance unmatched by unsubstituted BINOL or alternative chiral zinc catalysts [1]. This transformation provides key intermediates for carbohydrate mimetics, natural product synthesis, and antiviral agents. The ligand's ability to maintain high enantioselectivity even at reduced catalyst loadings (tested down to 5 mol%) and lower temperatures (0°C) offers process robustness and cost efficiency in scale-up applications [1].

Protection-Free Suzuki–Miyaura Diversification to 3,3'-Bis-Arylated BINOL Catalyst Libraries

Process chemistry and medicinal chemistry groups requiring diverse 3,3'-bis-arylated BINOL catalysts should prioritize 3,3'-dibromo-BINOL due to its unique ability to undergo direct, protection-free Suzuki–Miyaura coupling with complete stereoretention [1]. The Pd(OAc)₂/BI-DIME system enables couplings at catalyst loads as low as 500 ppm under mild conditions, eliminating protection/deprotection steps that typically erode yield and increase cost [1]. This streamlined synthetic route is particularly valuable for generating BINOL-derived phosphoric acid organocatalysts, chiral Brønsted acids, and hydrogen-bonding catalysts where 3,3'-aryl substitution critically modulates acidity and selectivity [1].

Anti-Selective Asymmetric Aldol Reactions for Polyketide Natural Product Synthesis

Synthetic chemists targeting anti-configured β-hydroxy carbonyl motifs—common in polyketide antibiotics (e.g., erythromycin, amphotericin), statins, and immunosuppressants—benefit from the anti-selective aldol catalysis enabled by 3,3'-dibromo-BINOL-derived zirconium complexes [1]. Unlike unsubstituted BINOL-Zr catalysts that favor syn-selectivity, the 3,3'-dibromo substitution directs anti-approach of the aldehyde electrophile, providing stereochemical access that would otherwise require chiral auxiliary-based approaches with poor atom economy [2]. The powdered, storable zirconium catalyst maintains full activity after 3 months of storage, facilitating reproducible process implementation [3].

Chiral Propargylamine Synthesis for Antifungal and Antiviral Drug Intermediates

For the synthesis of enantioenriched propargylamines—key pharmacophores in terbinafine-class antifungals, the HIV protease inhibitor atazanavir, and β-lactam antibiotics—3,3'-dibromo-BINOL-derived Zn catalysts provide up to 96% ee, representing a ≥16 percentage point improvement over unsubstituted BINOL [1]. The enhanced enantioselectivity directly reduces the burden of chiral chromatographic purification and improves overall process yield in pharmaceutical intermediate manufacturing [1]. The broad substrate scope encompassing aromatic and heteroaromatic imines further supports library synthesis in early-stage drug discovery [1].

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